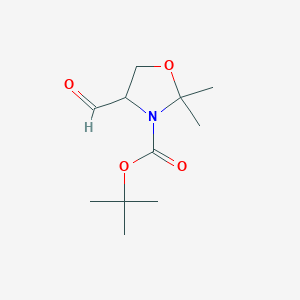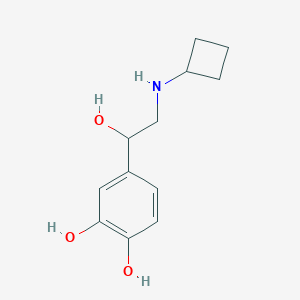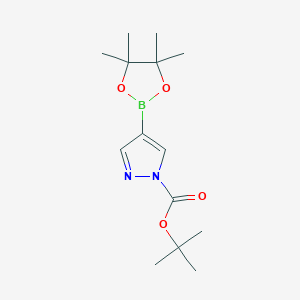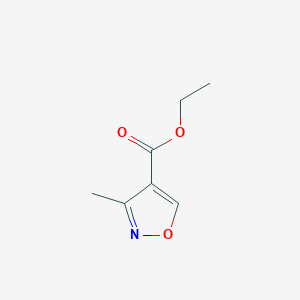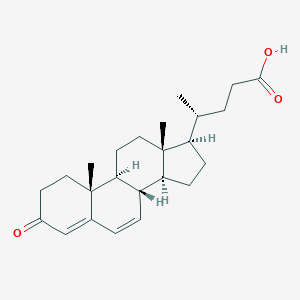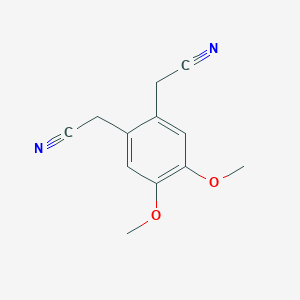
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol (BCDM) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCDM is a potent electron acceptor and has been used in various applications, including organic solar cells, organic field-effect transistors, and light-emitting diodes. In
Applications De Recherche Scientifique
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been extensively studied in various scientific research applications. One of the significant applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is in organic solar cells. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has been used as an electron acceptor in the active layer of organic solar cells, resulting in high power conversion efficiency. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has also been used in organic field-effect transistors and light-emitting diodes, where it has shown promising results.
Mécanisme D'action
The mechanism of action of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is based on its electron-accepting properties. In organic solar cells, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as an electron acceptor, which helps to improve the efficiency of the solar cell. In organic field-effect transistors, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a charge transport material, enabling the flow of electrons through the transistor. In light-emitting diodes, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol acts as a host material, which helps to improve the efficiency of the diode.
Effets Biochimiques Et Physiologiques
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol in lab experiments is its high electron-accepting properties, which makes it a suitable candidate for various applications. However, one of the limitations of using 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol is its low solubility in common organic solvents, which can make it challenging to work with.
Orientations Futures
There are several future directions for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol research. One of the significant areas of research is the development of new synthesis methods to improve the yield and purity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. Another area of research is the exploration of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol's potential applications in other areas, such as organic light-emitting transistors, organic photovoltaics, and sensors. Additionally, more research is needed to understand the biochemical and physiological effects of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol and its potential as a cancer therapy.
Méthodes De Synthèse
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol can be synthesized through a simple three-step reaction process. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile to obtain 1,2-bis(cyanomethyl)-3,4-dimethoxybenzene. The second step involves the reaction of the obtained compound with paraformaldehyde to form 1,2-bis(cyanomethyl)-4,5-dimethoxybenzol. The final step involves purification through column chromatography to obtain pure 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol.
Propriétés
Numéro CAS |
24006-88-0 |
|---|---|
Nom du produit |
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3 |
Clé InChI |
ZOEPFMHUJANJRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
SMILES canonique |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
Synonymes |
4,5-Dimethoxy-o-benzenediacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
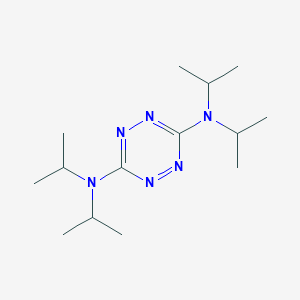
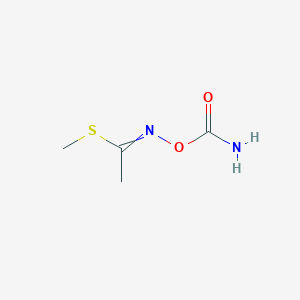
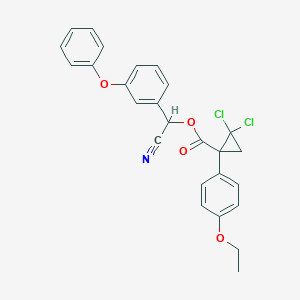
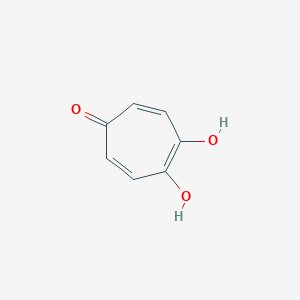
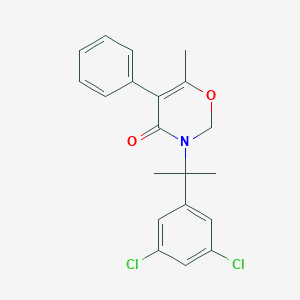
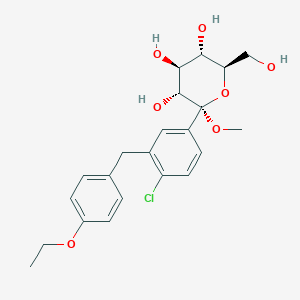
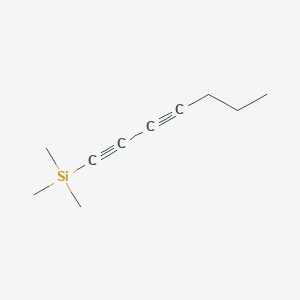
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
